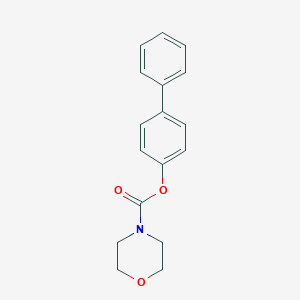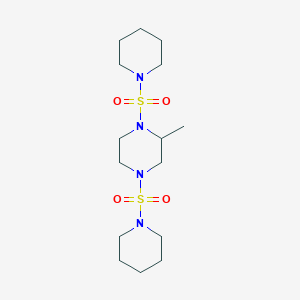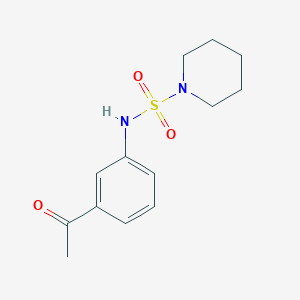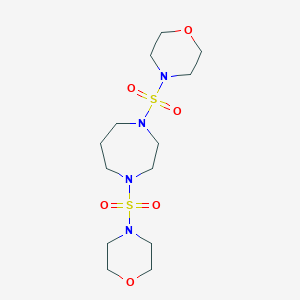
7-Chloro-4-quinolinyl 4-morpholinesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-quinolinyl 4-morpholinesulfonate, also known as CQMS, is a chemical compound that has been widely used in scientific research. It is a derivative of quinine, a natural alkaloid found in the bark of the cinchona tree, which has been used for centuries as an antimalarial drug. CQMS has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-quinolinyl 4-morpholinesulfonate is not fully understood, but it is believed to act by interfering with the function of ion channels, particularly those involved in the transport of calcium ions. This disruption of ion channel function can lead to changes in cellular signaling and metabolism, which can have a range of downstream effects on cellular processes.
Biochemical and Physiological Effects:
7-Chloro-4-quinolinyl 4-morpholinesulfonate has been found to have a range of biochemical and physiological effects, including the inhibition of calcium-dependent processes such as muscle contraction and neurotransmitter release. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Chloro-4-quinolinyl 4-morpholinesulfonate in laboratory experiments is that it is a relatively stable and easy-to-handle compound that can be synthesized in large quantities. Additionally, its fluorescent properties make it useful as a probe for detecting biomolecules in cells and tissues. However, one limitation of using 7-Chloro-4-quinolinyl 4-morpholinesulfonate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 7-Chloro-4-quinolinyl 4-morpholinesulfonate, including the development of new fluorescent probes based on its structure, the investigation of its effects on other ion channels and cellular processes, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 7-Chloro-4-quinolinyl 4-morpholinesulfonate and its interactions with other molecules in biological systems.
Méthodes De Synthèse
7-Chloro-4-quinolinyl 4-morpholinesulfonate can be synthesized by reacting 7-chloroquinoline with morpholine and then sulfonating the resulting compound with sulfuric acid. The synthesis of 7-Chloro-4-quinolinyl 4-morpholinesulfonate is a relatively simple process that can be carried out in a laboratory setting using standard chemical techniques.
Applications De Recherche Scientifique
7-Chloro-4-quinolinyl 4-morpholinesulfonate has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been used as a tool for studying the structure and function of ion channels, which are important targets for drug development. Additionally, 7-Chloro-4-quinolinyl 4-morpholinesulfonate has been used as a model compound for studying the effects of quinoline derivatives on biological systems, including their antimalarial activity.
Propriétés
Formule moléculaire |
C13H13ClN2O4S |
|---|---|
Poids moléculaire |
328.77 g/mol |
Nom IUPAC |
(7-chloroquinolin-4-yl) morpholine-4-sulfonate |
InChI |
InChI=1S/C13H13ClN2O4S/c14-10-1-2-11-12(9-10)15-4-3-13(11)20-21(17,18)16-5-7-19-8-6-16/h1-4,9H,5-8H2 |
Clé InChI |
QGKQNVASBKFZCF-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
SMILES canonique |
C1COCCN1S(=O)(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)

![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)

![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)
![4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)